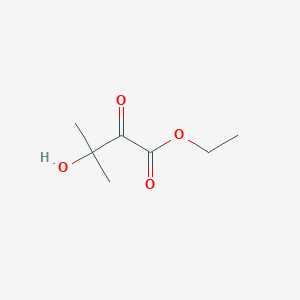

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate

Description

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate (C₇H₁₄O₃, MW 146.18 g/mol, CAS 18267-36-2) is a branched-chain keto ester featuring both hydroxyl and oxo functional groups. Its structure includes a 3-hydroxy-3-methyl moiety adjacent to a 2-oxobutanoate ester (). This compound is notable in biochemical pathways, serving as an intermediate in the biosynthesis of valine, leucine, and isoleucine via isomerization from 2-acetolactate by ketol-acid reductoisomerase (EC 5.4.99.3) (). Physicochemical properties include a McGowan characteristic volume of 1.19 m³/mol and a logP (octanol-water) of 0.75, indicating moderate hydrophobicity ().

Properties

CAS No. |

90054-60-7 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C7H12O4/c1-4-11-6(9)5(8)7(2,3)10/h10H,4H2,1-3H3 |

InChI Key |

NRYDVQMXTUOSIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium ethoxide.

Major Products Formed

Oxidation: Ethyl 3-oxo-3-methyl-2-oxobutanoate.

Reduction: Ethyl 3-hydroxy-3-methylbutanoate.

Substitution: Various substituted ethyl esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methyl-2-oxobutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds, while the keto group can undergo nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituent Variations

Ethyl 2-Substituted-3-Oxobutanoates

Key Differences :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -COOH) increase reactivity in nucleophilic additions compared to the parent compound ().

- Biological Activity: Hydrazone derivatives (e.g., ethyl 2-(hydrazono)-3-oxobutanoates) exhibit antimicrobial properties due to the N–N linkage ().

Ethyl 2-Methyl-3-Oxobutanoate (CAS 609-14-3)

Functional Group Variations

Ethyl 2-(Hydroxyimino)-3-Oxobutanoate (CAS 5408-04-8)

- Structure: Oxime (-NOH) replaces the hydroxyl group (C₆H₉NO₄, MW 175.14) ().

- Applications: Serves as a precursor in heterocyclic synthesis due to its tautomeric equilibrium (keto-enol-oxime) ().

Ethyl 2-Hydroxy-3-Methylbutanoate (CAS 129025-85-0)

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.